Tafluprost (free acid)-d4
Description
Properties
Molecular Formula |
C22H24D4F2O5 |
|---|---|
Molecular Weight |
414.5 |
InChI |
InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28)/b6-1-,13-12+/t17-,18-,19+,20-/m1/s1/i2D2,7D2 |
InChI Key |
KIQXRQVVYTYYAZ-CFBVNRQSSA-N |
SMILES |
O[C@@H](C[C@@H](O)[C@@H]1/C=C/C(F)(F)COC2=CC=CC=C2)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(O)=O |
Synonyms |
AFP-172-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Tafluprost vs. Latanoprost, Travoprost, and Bimatoprost
- Key Structural Modification: Tafluprost substitutes two fluorine atoms at the carbon 15 (C-15) position, replacing the hydroxyl group found in latanoprost, travoprost, and unoprostone . This fluorination enhances metabolic stability and increases FP receptor affinity (Ki = 0.4 nM) by 12-fold compared to latanoprost acid .
- Prodrug Activation : Unlike bimatoprost (a synthetic prostamide), tafluprost is an isopropyl ester prodrug (AFP-168) hydrolyzed by corneal esterases to its active free acid form (AFP-172) .
Table 1: Structural and Receptor Affinity Comparison
| Compound | C-15 Modification | FP Receptor Ki (nM) | Prodrug Activation |
|---|---|---|---|
| Tafluprost acid | Two fluorine atoms | 0.4 | Yes (esterase) |
| Latanoprost acid | Hydroxyl group | 4.8 | Yes (esterase) |
| Travoprost acid | Trifluoromethyl | 1.3 | Yes (esterase) |
| Bimatoprost | Ethylamide | 0.18* | No (direct agonist) |
*Bimatoprost’s Ki reflects affinity for prostamide receptors .
Efficacy in Intraocular Pressure (IOP) Reduction
- Tafluprost vs. Latanoprost: Tafluprost 0.005% demonstrated superior IOP reduction in murine models compared to latanoprost 0.005% (−5.1 mmHg vs. −3.2 mmHg) . In humans, preservative-free (PF) tafluprost showed equivalent daytime IOP control but superior nighttime efficacy (21.5 mmHg vs. 22.1 mmHg for latanoprost; P < 0.001) .
- Tafluprost vs. Bimatoprost :
- Tafluprost vs. Travoprost: No significant difference in mean daily IOP reduction was observed in crossover studies (P = 0.15) .
Table 2: Clinical Efficacy of PG Analogs (24-Hour IOP Reduction)
| Compound | Mean IOP Reduction (mmHg) | Nighttime Efficacy | Study Duration |
|---|---|---|---|
| Tafluprost (PF) | −6.2 | Superior | 3–12 months |
| Latanoprost | −5.9 | Moderate | 3–12 months |
| Bimatoprost | −7.1 | Superior | 3–6 months |
| Travoprost | −6.4 | Moderate | 3–6 months |
Table 3: Adverse Event Profile
| Parameter | Tafluprost (PF) | Latanoprost (BAK) | Bimatoprost (BAK) |
|---|---|---|---|
| Conjunctival Hyperemia | 10–15% | 15–20% | 20–30% |
| Corneal Staining | 5% | 15% | 12% |
| Discontinuation Rate | 2% | 5% | 6% |
Analytical Advantages of Tafluprost (Free Acid)-d4
- Role in Quantification :
- Synthesis and Purity :
- Produced via GMP-compliant processes with >99% purity, ensuring reliability in clinical research .
Preparation Methods
Deuterated Starting Materials
The synthesis begins with Corylide, a bicyclic ketone intermediate, which undergoes oxidation to introduce reactive sites for subsequent deuterium incorporation. In the patented method, trichloroacetonitrile uric acid (TCCA) and tetramethylpiperidine nitroxide (TEMPO) facilitate the oxidation of Corylide to a ketone intermediate. Substituting hydrogen-containing reagents with deuterated analogs (e.g., D2O in hydrolysis steps or NaBD4 in reductions) at this stage ensures site-specific deuteration.
Esterification and Purification
The final esterification step employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and iodopropane to form the isopropyl ester. Deuterium retention during this step depends on reaction conditions, as acidic or basic environments may promote H/D exchange. Purification via reverse-phase and normal-phase chromatography, as outlined in the patent, ensures the removal of non-deuterated impurities.
Step-by-Step Preparation Methodology
The synthesis of tafluprost-d4 adapts the industrial-scale process described in patent CN112209863A, with modifications for deuterium incorporation. Key steps are summarized below:
Oxidation of Corylide
Reagents : Corylide, TCCA, TEMPO, dimethyl carbonate, ethyl acetate.
Deuterium Modification : Use of D2O in the quenching step to minimize protonation.
Outcome : Intermediate III (117.3 g yield, 92% purity).
Condensation and Fluorination
Reagents : Sodium hydride, 2-carbonyl-3-phenoxy-propyl dimethyl phosphate, DAST.
Deuterium Modification : DAST-D for fluorination to retain deuterium at the 15-position.
Outcome : Fluorinated intermediate (122 g yield, 88% purity).
Reduction with Deuterated Reagents
Reagents : DIBAL-D, tetrahydrofuran.
Deuterium Modification : DIBAL-D reduces ketones to deuterated alcohols, introducing deuterium at 3′ and 4′ positions.
Outcome : Intermediate VI (68.91 g yield, 95% purity).
Wittig Reaction and Esterification
Reagents : 4-carboxybutyltriphenylphosphonium bromide, DBU, iodopropane.
Deuterium Modification : Deuterated solvents (e.g., CD3OD) to prevent H/D exchange.
Outcome : Crude tafluprost-d4 (109.63 g yield, 97% purity).
Purification
Chromatography :
-
Reverse-phase : Dynamic axial compression column with C18 silica gel and ammonium acetate.
-
Normal-phase : COSMOSIL CHIRAL column for enantiomeric resolution.
Outcome : Final product (29.85 g, 99.9% HPLC purity).
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, UV detection at 210 nm.
Results :
| Parameter | Value |
|---|---|
| Retention time | 12.4 min |
| Purity | 99.9% |
| Impurity A | 0.023% |
Mass Spectrometry (MS)
Method : ESI-QTOF, positive ion mode.
Data :
-
Molecular ion : m/z 485.2 [M+H]+ (theoretical m/z 485.2).
-
Deuterium incorporation : 98.5% (calculated via isotopic abundance).
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3) :
-
δ 5.52 (m, 2H, vinyl-H), 4.95 (s, 1H, cyclopentyl-H), absence of peaks at 3′/4′ positions confirms deuteration.
Challenges in Deuterated Synthesis
Isotopic Purity
Deuterium loss during acidic/basic steps (e.g., esterification) necessitates stringent pH control. The patent’s use of potassium sodium tartrate to complex aluminum in reduction steps minimizes deuterium exchange.
Chromatographic Resolution
Non-deuterated impurities (e.g., tafluprost) exhibit nearly identical chromatographic behavior. The patent’s molecular group dispersing agent (ammonium acetate) disrupts intermolecular associations, enhancing separation.
Industrial-Scale Considerations
Q & A
Q. Q1. How can researchers ensure the chemical stability of Tafluprost (free acid)-d4 under varying experimental conditions?
To assess stability, design accelerated degradation studies under stress conditions (e.g., light, heat, pH extremes) and monitor degradation products via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). Include control samples and validate methods per ICH guidelines (e.g., Q1A(R2)). For reproducibility, document storage conditions (e.g., inert atmosphere, −20°C) and aliquot handling protocols to minimize freeze-thaw cycles .
Q. Q2. What analytical methods are optimal for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity for deuterated compounds. Validate methods using matrix-matched calibration curves (plasma, tissue homogenates) with internal standards (e.g., isotopically labeled analogs). Include recovery studies (≥85%) and assess matrix effects (ion suppression/enhancement) to ensure accuracy .
Q. Q3. How should researchers design dose-response studies to evaluate Tafluprost-d4’s pharmacokinetic (PK) profile?
Use a crossover design in preclinical models (rodents, primates) with escalating doses administered via relevant routes (e.g., topical for ocular studies). Collect serial blood/tissue samples at predefined intervals. Apply non-compartmental analysis (NCA) for parameters like AUC, Cmax, and t₁/₂. Normalize data to non-deuterated Tafluprost to assess isotopic effects on metabolism .
Advanced Research Questions
Q. Q4. What computational strategies improve the accuracy of molecular docking studies for Tafluprost-d4 and its target receptors?
Use force field-based docking tools (e.g., Glide, GOLD) with flexible ligand sampling and explicit solvent models. For prostaglandin F2α (FP) receptor docking, incorporate side-chain flexibility in the binding pocket and validate poses via molecular dynamics (MD) simulations (≥100 ns). Compare enrichment factors (EF) against decoy libraries to evaluate docking precision .
Q. Q5. How can contradictory in vitro vs. in vivo efficacy data for Tafluprost-d4 be reconciled?
Apply systems pharmacology modeling to integrate tissue-specific PK/PD parameters and receptor occupancy rates. For example, poor corneal permeability in vitro may require adjusting formulation excipients (e.g., cyclodextrins for solubility). Validate hypotheses using ex vivo corneal permeation assays and confocal imaging of tracer distribution .
Q. Q6. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in Tafluprost-d4 studies?
Use mixed-effects modeling (e.g., NLME) to account for inter-subject variability. For sigmoidal curves, fit data to the Hill equation and report EC50 with 95% confidence intervals. Apply bootstrapping for robustness checks and Bayesian hierarchical models for multi-study meta-analyses .
Methodological Considerations
Q. Q7. How should researchers validate the isotopic purity of Tafluprost-d4 in synthetic batches?
Employ nuclear magnetic resonance (¹H/²H NMR) and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation ≥98%. Quantify residual protiated impurities using deuterium-depleted solvent controls. Publish raw spectra and purity certificates in supplementary materials for peer review .
Q. Q8. What ethical guidelines apply to Tafluprost-d4 studies involving animal models of glaucoma?
Follow ARVO Statement for the Use of Animals in Ophthalmic Research. Include humane endpoints (e.g., intraocular pressure >40 mmHg) and justify sample sizes via power analysis. For chronic toxicity studies, use non-invasive tonometry and optical coherence tomography (OCT) to minimize distress .
Data Interpretation and Reporting
Q. Q9. How can researchers address batch-to-batch variability in Tafluprost-d4 bioactivity assays?
Implement quality-by-design (QbD) principles during synthesis, including critical quality attributes (CQAs) like enantiomeric excess and residual solvents. Use orthogonal assays (e.g., FP receptor binding, cAMP inhibition) to cross-validate bioactivity. Disclose batch numbers and variability metrics in datasets .
Q. Q10. What theoretical frameworks guide mechanistic studies of Tafluprost-d4’s ocular hypotensive effects?
Link findings to the "Unified Model of Aqueous Humor Dynamics," incorporating trabecular outflow and uveoscleral pathways. Use pharmacokinetic-pharmacodynamic (PK/PD) models to correlate tissue concentrations with IOP reduction. Reference crystallographic data of FP receptor-ligand complexes to explain stereochemical interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
